1-(2,6-Difluorophenyl)-3-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)urea
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Overview
Description
1-(2,6-Difluorophenyl)-3-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-Difluorophenyl)-3-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)urea typically involves the reaction of 2,6-difluoroaniline with an isocyanate derivative of 4,5,6,7-tetrahydro-2,1-benzoxazole. The reaction is usually carried out in the presence of a suitable solvent such as dichloromethane or toluene, under controlled temperature conditions.
Industrial Production Methods
For industrial-scale production, the synthesis may involve optimized reaction conditions to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2,6-Difluorophenyl)-3-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic ring may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine, nitration using nitric acid and sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical agent.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2,6-Difluorophenyl)-3-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)urea depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of enzyme activity, receptor binding, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,6-Difluorophenyl)-3-phenylurea
- 1-(2,6-Difluorophenyl)-3-(2,1-benzoxazol-3-yl)urea
- 1-(2,6-Difluorophenyl)-3-(4,5,6,7-tetrahydro-1,3-benzoxazol-2-yl)urea
Uniqueness
1-(2,6-Difluorophenyl)-3-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)urea is unique due to the presence of both the difluorophenyl and tetrahydrobenzoxazole moieties, which may confer specific chemical and biological properties not found in other similar compounds.
Properties
Molecular Formula |
C14H13F2N3O2 |
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Molecular Weight |
293.27 g/mol |
IUPAC Name |
1-(2,6-difluorophenyl)-3-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)urea |
InChI |
InChI=1S/C14H13F2N3O2/c15-9-5-3-6-10(16)12(9)17-14(20)18-13-8-4-1-2-7-11(8)19-21-13/h3,5-6H,1-2,4,7H2,(H2,17,18,20) |
InChI Key |
JKWKUBKKWNEKPK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=NOC(=C2C1)NC(=O)NC3=C(C=CC=C3F)F |
Origin of Product |
United States |
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